molecular formula C27H29N3O3 B251205 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B251205
M. Wt: 443.5 g/mol
InChI Key: XIZBVAXPDNAUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide selectively binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are important for B-cell survival and proliferation. This compound has also been shown to induce apoptosis in B-cells and inhibit the migration and adhesion of B-cells to the microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK, with an IC50 of 0.85 nM in biochemical assays. In preclinical models of CLL and MCL, this compound has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated potent activity in preclinical models of B-cell malignancies, suggesting that it may have therapeutic potential in these diseases. However, one limitation of this compound is its lack of selectivity for different BTK isoforms, which may limit its efficacy in certain disease contexts.

Future Directions

There are several potential future directions for the development of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide. One area of interest is the combination of this compound with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy in B-cell malignancies. Another area of interest is the investigation of this compound in autoimmune diseases and inflammatory disorders, where B-cell signaling pathways have been implicated in disease pathogenesis. Finally, the development of more selective BTK inhibitors may improve the efficacy and safety profile of this class of drugs.

Synthesis Methods

The synthesis of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)-1-piperazine. This intermediate is then reacted with 4-nitrophenylhydrazine to form 4-(4-methylbenzoyl)-1-(4-nitrophenyl)piperazine, which is subsequently reduced to 4-(4-methylbenzoyl)-1-(4-aminophenyl)piperazine. The final step involves the reaction of this intermediate with 2-(2-methylphenoxy)acetic acid to form this compound.

Scientific Research Applications

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. This compound has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C27H29N3O3/c1-20-7-9-22(10-8-20)27(32)30-17-15-29(16-18-30)24-13-11-23(12-14-24)28-26(31)19-33-25-6-4-3-5-21(25)2/h3-14H,15-19H2,1-2H3,(H,28,31)

InChI Key

XIZBVAXPDNAUGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.